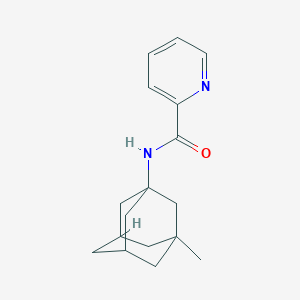![molecular formula C10H14N2O5S2 B6033629 N-({4-[(dimethylamino)sulfonyl]-2-thienyl}carbonyl)alanine](/img/structure/B6033629.png)
N-({4-[(dimethylamino)sulfonyl]-2-thienyl}carbonyl)alanine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-({4-[(dimethylamino)sulfonyl]-2-thienyl}carbonyl)alanine, also known as DTCA, is a chemical compound that has garnered attention in the scientific community due to its potential applications in research. DTCA is a derivative of the amino acid alanine and contains a thienylcarbonyl group and a dimethylamino sulfonyl group. In
作用机制
N-({4-[(dimethylamino)sulfonyl]-2-thienyl}carbonyl)alanine inhibits the activity of HDACs by binding to the active site of the enzyme and preventing it from deacetylating histones. This leads to changes in gene expression and can affect various cellular processes. N-({4-[(dimethylamino)sulfonyl]-2-thienyl}carbonyl)alanine has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
N-({4-[(dimethylamino)sulfonyl]-2-thienyl}carbonyl)alanine has been found to have various biochemical and physiological effects in cells and organisms. Inhibition of HDACs can lead to changes in gene expression patterns, which can affect cellular processes such as cell growth, differentiation, and apoptosis. N-({4-[(dimethylamino)sulfonyl]-2-thienyl}carbonyl)alanine has also been found to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines.
实验室实验的优点和局限性
N-({4-[(dimethylamino)sulfonyl]-2-thienyl}carbonyl)alanine has several advantages for lab experiments, including its high purity and stability, as well as its ability to inhibit HDACs with high specificity. However, N-({4-[(dimethylamino)sulfonyl]-2-thienyl}carbonyl)alanine can be expensive to synthesize and may have limited solubility in certain solvents, which can affect its use in certain experiments.
未来方向
There are several future directions for research on N-({4-[(dimethylamino)sulfonyl]-2-thienyl}carbonyl)alanine. One potential area of research is the development of N-({4-[(dimethylamino)sulfonyl]-2-thienyl}carbonyl)alanine derivatives with improved properties, such as increased solubility or potency. N-({4-[(dimethylamino)sulfonyl]-2-thienyl}carbonyl)alanine could also be studied further for its potential applications in drug discovery and development, particularly in the development of new cancer treatments. Additionally, N-({4-[(dimethylamino)sulfonyl]-2-thienyl}carbonyl)alanine could be used in combination with other compounds to study their effects on cellular processes and disease development.
合成方法
N-({4-[(dimethylamino)sulfonyl]-2-thienyl}carbonyl)alanine can be synthesized through a multistep process that involves the reaction of alanine with thionyl chloride, followed by the reaction with 4-(dimethylamino)sulfonyl-2-chlorothiophene. The resulting product is then purified through recrystallization to obtain pure N-({4-[(dimethylamino)sulfonyl]-2-thienyl}carbonyl)alanine.
科学研究应用
N-({4-[(dimethylamino)sulfonyl]-2-thienyl}carbonyl)alanine has been used in various scientific research studies due to its potential applications in drug discovery and development. N-({4-[(dimethylamino)sulfonyl]-2-thienyl}carbonyl)alanine has been found to inhibit the activity of certain enzymes, such as histone deacetylases (HDACs), which play a role in gene expression and are involved in the development of cancer and other diseases. N-({4-[(dimethylamino)sulfonyl]-2-thienyl}carbonyl)alanine has also been studied for its potential use as a fluorescent probe for imaging and detecting certain molecules in biological systems.
属性
IUPAC Name |
2-[[4-(dimethylsulfamoyl)thiophene-2-carbonyl]amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O5S2/c1-6(10(14)15)11-9(13)8-4-7(5-18-8)19(16,17)12(2)3/h4-6H,1-3H3,(H,11,13)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABQLOSACNGOKNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)C1=CC(=CS1)S(=O)(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{4-[(4-{[3-(4-fluorophenyl)-1-pyrrolidinyl]carbonyl}-1,3-oxazol-2-yl)methyl]-1-piperazinyl}pyrimidine](/img/structure/B6033551.png)
![1-(3-chlorophenyl)-4-[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]piperazine](/img/structure/B6033552.png)
![N-methyl-N-[(1-methyl-2-piperidinyl)methyl]-2-(phenoxymethyl)-1,3-oxazole-4-carboxamide](/img/structure/B6033553.png)
![1-(2-fluorophenyl)-N-[2-(1-piperidinyl)ethyl]-2-propanamine](/img/structure/B6033557.png)
![5-[1-(2-methyl-3-furoyl)-2-pyrrolidinyl]-N-(4-methylphenyl)-2-thiophenecarboxamide](/img/structure/B6033559.png)
![6-fluoro-3-[2-(2-hydroxyethoxy)ethyl]quinazolin-4(3H)-one](/img/structure/B6033567.png)
![6-(3-fluorophenyl)-N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B6033568.png)
![N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N'-phenylurea](/img/structure/B6033573.png)
![ethyl [1-({[1-(4-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}amino)cyclohexyl]acetate](/img/structure/B6033583.png)
![3-methoxy-N-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B6033598.png)
![4-{1-[(2,5-dimethoxyphenyl)sulfonyl]-2-pyrrolidinyl}-5-ethyl-3-methylisoxazole](/img/structure/B6033605.png)

![2-[4-(2-fluorophenyl)-1-piperazinyl]-3,5,6,7-tetrahydro-4H-cyclopenta[d]pyrimidin-4-one](/img/structure/B6033623.png)